Ethyl 5-amino-6-(cyclopropylamino)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-6-(cyclopropylamino)pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of Ethyl 5-amino-6-(cyclopropylamino)pyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of ethyl cyanoacetate with guanidine to form the pyrimidine ring, followed by the introduction of the cyclopropylamino group through nucleophilic substitution. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Ethyl 5-amino-6-(cyclopropylamino)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where the amino or cyclopropylamino groups can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like ethanol, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Ethyl 5-amino-6-(cyclopropylamino)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-6-(cyclopropylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby affecting cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-amino-6-(cyclopropylamino)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Pyrimidine derivatives: These compounds share the pyrimidine ring structure and may have similar biological activities.
Cyclopropylamino derivatives: Compounds with the cyclopropylamino group may exhibit similar chemical reactivity and biological properties.
Ethyl esters: Compounds with the ethyl ester functional group may have comparable solubility and stability characteristics. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Biological Activity
Ethyl 5-amino-6-(cyclopropylamino)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the areas of anti-inflammatory and anti-cancer therapies. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential applications based on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyrimidine Ring : The initial step often includes the condensation of appropriate precursors to form the pyrimidine core.
- Substitution Reactions : The introduction of the cyclopropylamino group and ethyl ester functionality occurs through nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
These steps allow for the incorporation of various substituents that can modulate biological activity, enhancing the compound's efficacy against specific targets .
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer progression, potentially leading to reduced tumor growth .
A study evaluating the compound's cytotoxic effects demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values indicating potent activity against various cancer cell lines.
The proposed mechanism of action involves:
- Enzyme Inhibition : this compound may inhibit enzymes critical for tumor growth and survival, such as lactate dehydrogenase (LDH) isoforms .
- Molecular Interactions : Preliminary molecular docking studies suggest that the compound binds effectively to target proteins involved in disease pathways, enhancing its therapeutic potential .
Structure-Activity Relationship (SAR)
The unique structure of this compound contributes to its biological activity. Key features influencing its efficacy include:
- Cyclopropyl Group : This moiety enhances binding affinity to biological targets, potentially improving selectivity and potency compared to other pyrimidine derivatives.
- Amino Group : The presence of the amino group is critical for interaction with target enzymes and receptors .
Comparative Analysis
To illustrate the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Biological Activity | IC50 (µM) |
---|---|---|
This compound | Antitumor, LDH inhibition | <10 |
Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate | Moderate anti-inflammatory | 15 |
Ethyl 5-amino-6-(phenethylamino)pyrimidine-4-carboxylate | Low cytotoxicity | >20 |
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that this compound effectively inhibited cell proliferation in several cancer cell lines, including breast and lung cancer models.
- In Vivo Efficacy : Animal studies indicated that administration of this compound resulted in significant tumor size reduction compared to control groups, suggesting its potential as a therapeutic agent.
Properties
Molecular Formula |
C10H14N4O2 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 5-amino-6-(cyclopropylamino)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H14N4O2/c1-2-16-10(15)8-7(11)9(13-5-12-8)14-6-3-4-6/h5-6H,2-4,11H2,1H3,(H,12,13,14) |
InChI Key |
FXPPDALHMKXUIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)NC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.